![molecular formula C14H28N4 B14490666 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine CAS No. 63386-90-3](/img/structure/B14490666.png)
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine is a compound that features a unique combination of an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-hexylpiperazine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and alkylation to form the desired product .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the rings .
Aplicaciones Científicas De Investigación
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be compared with other similar compounds, such as:
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring but differ in their additional functional groups and pharmacological properties.
Piperazine derivatives: Compounds like piperazine citrate and hydroxyzine contain the piperazine ring and are used for different therapeutic purposes.
Propiedades
Número CAS |
63386-90-3 |
|---|---|
Fórmula molecular |
C14H28N4 |
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hexylpiperazine |
InChI |
InChI=1S/C14H28N4/c1-2-3-4-5-8-17-9-11-18(12-10-17)13-14-15-6-7-16-14/h2-13H2,1H3,(H,15,16) |
Clave InChI |
FFNBRCUQENRYKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(CC1)CC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



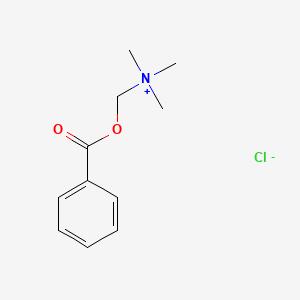
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)



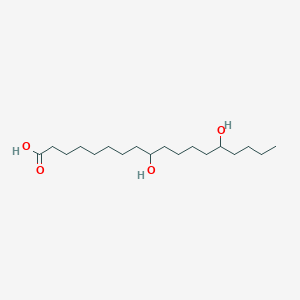
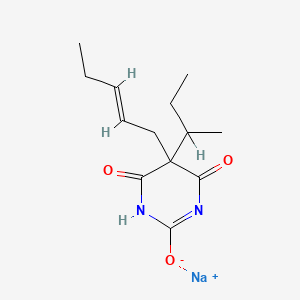
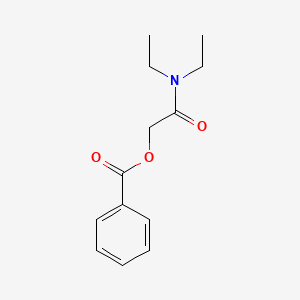

![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
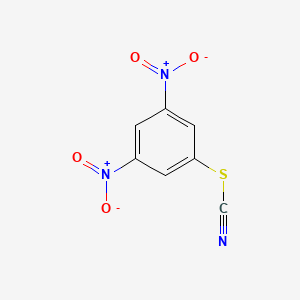

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
